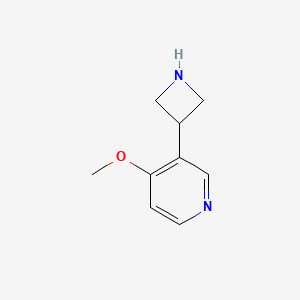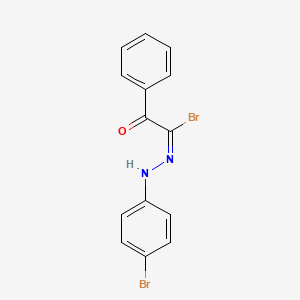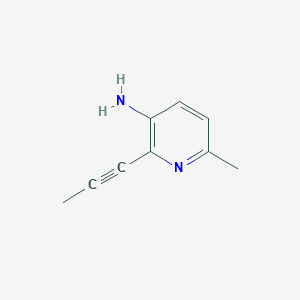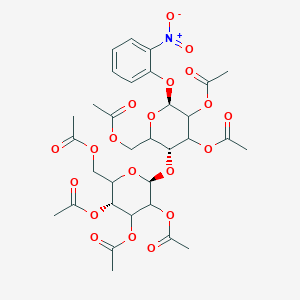
Thalidomide-O-PEG6-Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG6-Acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the polyethylene glycol (PEG) linker used in proteolysis-targeting chimera (PROTAC) technology . This compound is primarily used in research settings and is known for its role in targeted protein degradation, making it a valuable tool in the study of various biological processes and disease mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thalidomide-O-PEG6-Acid is synthesized by incorporating the Thalidomide-based cereblon ligand with a PEG linker. The synthesis involves multiple steps, including the preparation of Thalidomide derivatives and their subsequent conjugation with PEG linkers . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The compound is usually produced in solid form and requires careful handling to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-O-PEG6-Acid undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for its role in PROTAC technology, where it facilitates the targeted degradation of specific proteins .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, DCM, and DMF. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the reactions involving this compound are typically conjugates with target proteins, leading to their degradation. This process is crucial for studying protein functions and developing therapeutic strategies .
Applications De Recherche Scientifique
Thalidomide-O-PEG6-Acid has a wide range of scientific research applications, including:
Mécanisme D'action
Thalidomide-O-PEG6-Acid exerts its effects through the targeted degradation of specific proteins. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This mechanism is crucial for studying protein functions and developing therapeutic strategies that involve the selective removal of disease-related proteins .
Comparaison Avec Des Composés Similaires
Lenalidomide: Another Thalidomide analogue with immunomodulatory and anti-cancer properties.
Pomalidomide: Similar to Thalidomide and Lenalidomide, used in the treatment of multiple myeloma.
Uniqueness: Thalidomide-O-PEG6-Acid is unique due to its incorporation of the PEG linker, which enhances its solubility and stability, making it more effective in PROTAC technology . This feature distinguishes it from other Thalidomide analogues and makes it a valuable tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C28H38N2O13 |
|---|---|
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H38N2O13/c31-23-5-4-21(26(34)29-23)30-27(35)20-2-1-3-22(25(20)28(30)36)43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-24(32)33/h1-3,21H,4-19H2,(H,32,33)(H,29,31,34) |
Clé InChI |
FIUNASRFGOHPHU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)



![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)

![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)


![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)

